Cas no 2679931-21-4 ((2S)-N-methylaziridine-2-carboxamide)

(2S)-N-Methylaziridine-2-carboxamide is a chiral aziridine derivative characterized by its strained three-membered ring structure and carboxamide functional group. This compound is of interest in synthetic organic chemistry due to its reactivity as an electrophilic building block, enabling ring-opening reactions for the synthesis of nitrogen-containing heterocycles or modified amino acid derivatives. The stereocenter at the 2-position confers enantioselectivity, making it valuable for asymmetric synthesis. Its N-methyl substitution enhances stability while retaining reactivity. Applications include pharmaceutical intermediates and ligand design. Careful handling is advised due to the inherent reactivity of aziridines. The compound is typically supplied in high purity for research and development purposes.
(2S)-N-methylaziridine-2-carboxamide structure
2679931-21-4 structure
Product name:(2S)-N-methylaziridine-2-carboxamide
CAS No:2679931-21-4
MF:C4H8N2O
Molecular Weight:100.119120597839
CID:5645730
PubChem ID:165943510

(2S)-N-methylaziridine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Aziridinecarboxamide, N-methyl-, (2S)-
    • (2S)-N-methylaziridine-2-carboxamide
    • インチ: 1S/C4H8N2O/c1-5-4(7)3-2-6-3/h3,6H,2H2,1H3,(H,5,7)/t3-/m0/s1
    • InChIKey: CJWRTVXNTNEARE-VKHMYHEASA-N
    • SMILES: N1C[C@H]1C(NC)=O

じっけんとくせい

  • 密度みつど: 1.120±0.06 g/cm3(Predicted)
  • Boiling Point: 294.2±29.0 °C(Predicted)
  • 酸度系数(pKa): 15.76±0.20(Predicted)

(2S)-N-methylaziridine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28270358-0.5g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4 95.0%
0.5g
$1619.0 2025-03-19
Enamine
EN300-28270358-5.0g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4 95.0%
5.0g
$4890.0 2025-03-19
Enamine
EN300-28270358-0.25g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4 95.0%
0.25g
$1551.0 2025-03-19
Enamine
EN300-28270358-1g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4
1g
$1686.0 2023-09-09
Enamine
EN300-28270358-5g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4
5g
$4890.0 2023-09-09
Enamine
EN300-28270358-10g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4
10g
$7250.0 2023-09-09
Enamine
EN300-28270358-0.1g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4 95.0%
0.1g
$1484.0 2025-03-19
Enamine
EN300-28270358-10.0g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4 95.0%
10.0g
$7250.0 2025-03-19
Enamine
EN300-28270358-1.0g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4 95.0%
1.0g
$1686.0 2025-03-19
Enamine
EN300-28270358-0.05g
(2S)-N-methylaziridine-2-carboxamide
2679931-21-4 95.0%
0.05g
$1417.0 2025-03-19

(2S)-N-methylaziridine-2-carboxamide 関連文献

(2S)-N-methylaziridine-2-carboxamideに関する追加情報

Introduction to (2S)-N-methylaziridine-2-carboxamide (CAS No. 2679931-21-4)

(2S)-N-methylaziridine-2-carboxamide), identified by its Chemical Abstracts Service (CAS) number CAS No. 2679931-21-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the aziridine class of heterocycles, which are known for their unique three-membered ring structure and reactivity. The stereochemical configuration at the nitrogen atom, specifically the (2S) configuration, plays a crucial role in determining its biological activity and potential therapeutic applications.

The significance of (2S)-N-methylaziridine-2-carboxamide lies in its versatile chemical properties and its potential as a building block for the synthesis of more complex molecules. Aziridines are particularly interesting due to their ability to undergo ring-opening reactions, which can be harnessed to introduce specific functional groups into a molecular framework. This property makes it a valuable intermediate in the development of novel drugs and bioactive compounds.

In recent years, there has been a growing interest in the development of chiral aziridines for medicinal applications. The (2S) configuration of (2S)-N-methylaziridine-2-carboxamide is particularly noteworthy because it can lead to enantiomerically pure compounds, which often exhibit improved pharmacological profiles compared to their racemic counterparts. This has spurred extensive research into understanding the stereochemical effects on biological activity and optimizing synthetic routes to achieve high enantiomeric purity.

The pharmaceutical industry has been exploring the use of aziridine derivatives for various therapeutic purposes, including antiviral, anticancer, and anti-inflammatory applications. For instance, studies have demonstrated that certain aziridine-containing compounds can interact with biological targets in a highly specific manner, leading to potent effects at low concentrations. The carboxamide functional group in (2S)-N-methylaziridine-2-carboxamide further enhances its reactivity and allows for further derivatization, enabling the creation of a wide range of pharmacophores.

One of the most promising areas of research involving (2S)-N-methylaziridine-2-carboxamide is its potential use as a prodrug or precursor for bioconjugation strategies. Prodrugs are designed to improve drug delivery by converting into active forms within the body, while bioconjugation involves linking therapeutic molecules to carriers or targeting agents. The reactivity of aziridines makes them ideal candidates for these applications, as they can readily form covalent bonds with various biomolecules.

The synthesis of (2S)-N-methylaziridine-2-carboxamide presents unique challenges due to its sensitive stereochemistry and reactivity. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, are often employed to achieve high yields and enantiomeric purity. These methods require careful optimization to ensure that the desired stereoisomer is obtained without significant racemization or byproduct formation.

In academic research, (2S)-N-methylaziridine-2-carboxamide has been utilized as a key intermediate in the development of novel inhibitors targeting enzymes involved in disease pathways. For example, studies have shown that aziridine derivatives can effectively inhibit proteases that play a role in cancer progression or inflammation. By modulating these enzymatic activities, such compounds have the potential to alleviate symptoms and improve patient outcomes.

The biocatalytic approach to synthesizing (2S)-N-methylaziridine-2-carboxamide has also gained traction as an environmentally friendly alternative to traditional chemical synthesis. Enzymes such as transaminases and racemases can be used to selectively introduce or manipulate stereocenters, reducing the need for harsh reagents and minimizing waste generation. This aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

The computational modeling of (2S)-N-methylaziridine-2-carboxamide has provided valuable insights into its interactions with biological targets. Molecular dynamics simulations and quantum mechanical calculations have helped researchers understand how this compound binds to proteins and nucleic acids at an atomic level. These insights are crucial for designing more effective derivatives with enhanced binding affinity and selectivity.

In clinical trials, compounds derived from (N-methylaziridine-2-carboxamide) have shown promise in treating various conditions by selectively modulating biological pathways. While further research is needed to fully understand their mechanisms of action, early results suggest that these molecules could offer new therapeutic options for patients suffering from chronic diseases or rare disorders.

The future prospects for ((2S)-N-methylaziridine-2-carboxamide) are vast, with ongoing research exploring new synthetic routes, biocatalytic methods, and applications in drug discovery. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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